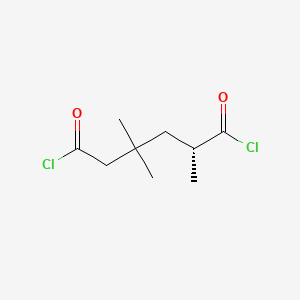
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is a complex organic compound that features a piperidine ring substituted with a phenylmethyl group and an amino group attached to a propiononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile typically involves the reaction of 1-(phenylmethyl)-4-piperidone with an appropriate amine and a nitrile source. One common method involves the reductive amination of 1-(phenylmethyl)-4-piperidone with 3-aminopropionitrile in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
1-(Phenylmethyl)-4-piperidone: A precursor in the synthesis of the target compound.
3-Aminopropionitrile: Another precursor used in the synthesis.
Piperazine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylmethyl group and a propiononitrile moiety makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
83783-71-5 |
|---|---|
分子式 |
C15H21N3 |
分子量 |
243.35 g/mol |
IUPAC名 |
3-[(1-benzylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C15H21N3/c16-9-4-10-17-15-7-11-18(12-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-8,10-13H2 |
InChIキー |
VVCSAMZZQCPYFB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NCCC#N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


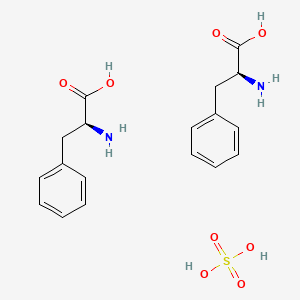
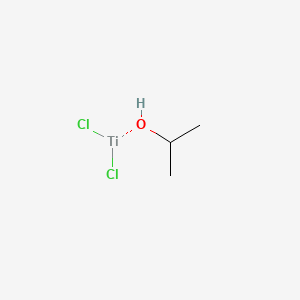

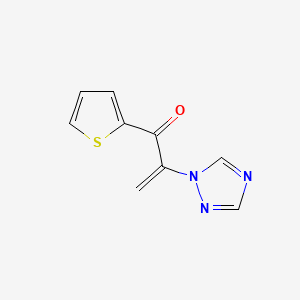
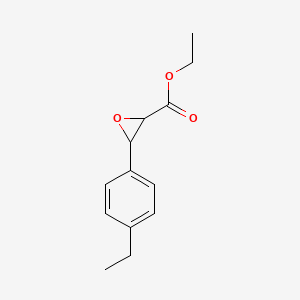
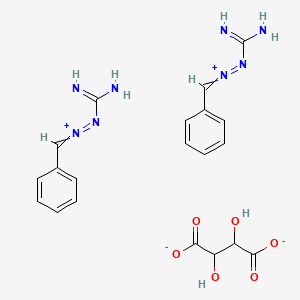
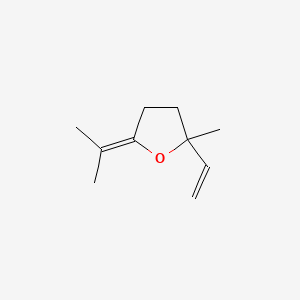
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

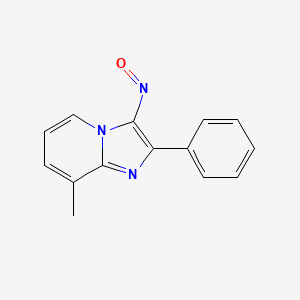

![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

